molecular formula C12H14N2O3 B1192146 Alkyne maleimide

Alkyne maleimide

Cat. No.: B1192146
M. Wt: 234.26
InChI Key: JFWXHCHRKDOVRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alkyne maleimide is a bifunctional linker reagent which allows to attach terminal alkyne to various thiol-containing molecules, such as proteins containing cysteine residues. The alkyne moiety can be then conjugated with various azides via copper-catalyzed Click chemistry reaction.

Scientific Research Applications

Photochemical Reactions

Alkyne maleimides are utilized in photochemical reactions. For instance, they are involved in [2+2] cycloadditions, which are promoted photochemically. Research has highlighted the differences in reactivity between N-alkyl and N-aryl maleimides, with hexafluoroisopropanol (HFIP) or trifluoroacetic acid (TFA) being used to achieve high yields in these reactions (Triandafillidi et al., 2022).

C-H Bond Alkylation

Alkyne maleimides are also important in the alkylation of C-H bonds. A study demonstrated the rhodium-catalyzed reaction of aromatic amides with maleimides, showing high regioselectivity and a broad range of N-substituents in maleimides applicable to the reaction (He, Yamaguchi, & Chatani, 2017).

Synthesis of Maleimides

The synthesis of maleimides through the Rh-catalyzed carbonylation of alkynes with pyridin-2-ylmethylamine is another notable application. This process results in the incorporation of two molecules of CO leading to maleimide derivatives, highlighting the importance of the coordination of pyridine nitrogen to a rhodium center (Inoue, Fukumoto, & Chatani, 2007).

Cross-Coupling Reactions

Maleimides have been used in Sonogashira cross-coupling reactions, representing an innovative synthesis strategy for various difunctionalized maleimide derivatives. This application demonstrates the versatility and reactivity of maleimides in organic synthesis (Souffrin, Croix, & Viaud-Massuard, 2012).

Bioconjugation

In bioconjugation, maleimides have been used for the site-selective modification of proteins via thio-Michael addition of biothiols. This includes applications in immunotoxins and antibody-drug conjugates (ADCs) used in cancer therapies. The reactivity of maleimides in terms of selectivity and kinetics plays a crucial role in these applications (Renault, Fredy, Renard, & Sabot, 2018).

Polymer Synthesis

Alkyne maleimides are instrumental in the synthesis of functional periodic copolymers, enabling the development of polymer-based molecular arrays. This involves step-growth strategies and the use of functional heterotelechelic α-alkyne, ω-azido poly(styrene-co-N-substituted maleimide) precursors (Berthet, Zarafshani, Pfeifer, & Lutz, 2010).

Fluorescent Probing

Alkyne maleimides have been used as probes, for instance, in studying the acetylcholine receptor (AChR) in membranes. The use of N-(1-pyrene)maleimide as a fluorescent, lipophilic, alkylating agent exemplifies their application in biochemical and biophysical studies (Clarke & Martinez‐Carrion, 1986).

Tandem Cyclization and Annulation

Alkyne maleimides are involved in tandem cyclization and annulation of alkynols and maleimides through cooperative catalysis. This method allows rapid access to multicyclic compounds and demonstrates the versatility of alkyne maleimides in complex organic transformations (Gurram, Rajesh, Singam, Nanubolu, & Reddy, 2020).

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.26

IUPAC Name

N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hex-5-ynamide

InChI

InChI=1S/C12H14N2O3/c1-2-3-4-5-10(15)13-8-9-14-11(16)6-7-12(14)17/h1,6-7H,3-5,8-9H2,(H,13,15)

InChI Key

JFWXHCHRKDOVRJ-UHFFFAOYSA-N

SMILES

C#CCCCC(=O)NCCN1C(=O)C=CC1=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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